molecular formula C12H15N3O2S B2984692 2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 937599-84-3

2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one

Cat. No. B2984692
CAS RN: 937599-84-3
M. Wt: 265.33
InChI Key: AZARTEMEKIQWIB-UHFFFAOYSA-N
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Description

Mercapto compounds, such as 2-Mercaptopyridine , are organosulfur compounds that contain a sulfur atom bonded to a hydrogen atom. This group is also known as the thiol group. These compounds can serve as acylating agents and can also form selective reducing agents .


Synthesis Analysis

While specific synthesis methods for “2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one” are not available, mercapto compounds can generally be synthesized through various methods. For instance, 2-Mercaptopyridine can be synthesized by heating 2-chloropyridine with calcium hydrogen sulfide .


Molecular Structure Analysis

Mercapto compounds typically contain a sulfur atom bonded to a hydrogen atom. The exact molecular structure of “2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one” is not available, but related compounds like 2-Mercaptopyridine have a sulfur atom bonded to a carbon atom in a pyridine ring .


Chemical Reactions Analysis

Mercapto compounds can undergo various chemical reactions. For example, 2-Mercaptopyridine can oxidize to 2,2’-dipyridyl disulfide . The specific chemical reactions that “2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one” undergoes are not available.

properties

IUPAC Name

1-(2-methoxyethyl)-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7-6-8(2)13-10-9(7)11(16)14-12(18)15(10)4-5-17-3/h6H,4-5H2,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZARTEMEKIQWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=S)N2CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one

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